molecular formula C17H18ClNO2 B5579375 N-benzyl-2-(4-chloro-3-methylphenoxy)-N-methylacetamide

N-benzyl-2-(4-chloro-3-methylphenoxy)-N-methylacetamide

Cat. No.: B5579375
M. Wt: 303.8 g/mol
InChI Key: KUHDMOMPRJCDAD-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-chloro-3-methylphenoxy)-N-methylacetamide is an organic compound with a complex structure that includes a benzyl group, a chloro-substituted phenoxy group, and a methylacetamide moiety

Properties

IUPAC Name

N-benzyl-2-(4-chloro-3-methylphenoxy)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2/c1-13-10-15(8-9-16(13)18)21-12-17(20)19(2)11-14-6-4-3-5-7-14/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHDMOMPRJCDAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)N(C)CC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-chloro-3-methylphenoxy)-N-methylacetamide typically involves the reaction of 4-chloro-3-methylphenol with benzyl chloride in the presence of a base to form the intermediate 4-chloro-3-methylphenoxybenzyl chloride. This intermediate is then reacted with N-methylacetamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(4-chloro-3-methylphenoxy)-N-methylacetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce various amines.

Scientific Research Applications

N-benzyl-2-(4-chloro-3-methylphenoxy)-N-methylacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-chloro-3-methylphenoxy)-N-methylacetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(4-chlorophenoxy)-N-methylacetamide
  • N-benzyl-2-(3-methylphenoxy)-N-methylacetamide
  • N-benzyl-2-(4-chloro-2-methylphenoxy)-N-methylacetamide

Uniqueness

N-benzyl-2-(4-chloro-3-methylphenoxy)-N-methylacetamide is unique due to the specific positioning of the chloro and methyl groups on the phenoxy ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness can result in distinct chemical and biological properties compared to similar compounds .

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